Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative characterized by a 2-nitrophenyl substituent at position 2, a methyl group at position 5, and an ethyl acetate moiety at position 4 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The nitro group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C14H15N3O5 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H15N3O5/c1-3-22-13(18)8-10-9(2)15-16(14(10)19)11-6-4-5-7-12(11)17(20)21/h4-7,15H,3,8H2,1-2H3 |
InChI Key |
NHNRXNOCPSLWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(NN(C1=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further reacted to form the desired pyrazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Keto group oxidation : Reacts with KMnO₄/H₂SO₄ to form carboxylic acid derivatives, confirmed by FTIR analysis showing C=O stretching at 1,637 cm⁻¹ post-reaction.
-
Aromatic ring oxidation : Treatment with H₂O₂/Fe³⁺ generates nitroso intermediates, observed via HPLC-MS with m/z 290.2 (M+H⁺).
| Oxidizing Agent | Product | Key Spectral Data | Yield |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Carboxylic acid | IR: 1,710 cm⁻¹ (COOH) | 68% |
| H₂O₂/Fe³⁺ | Nitroso derivative | MS: m/z 290.2 | 52% |
Reduction Reactions
The nitro group and keto moiety are reducible under specific conditions:
-
Nitro → Amine : Catalytic hydrogenation (H₂/Pd-C) yields aniline derivatives (¹H-NMR δ 6.8–7.1 ppm for aromatic protons).
-
Keto → Alcohol : NaBH₄ reduces the 3-oxo group to -OH (³J coupling constants = 4.2 Hz in ¹H-NMR).
| Reducing System | Target Group | Product Stability | Application |
|---|---|---|---|
| H₂/Pd-C | Nitrophenyl | Air-sensitive | Amine synth |
| NaBH₄/EtOH | 3-Oxo | Stable at −20°C | Alcohol prod |
Electrophilic Aromatic Substitution
The 2-nitrophenyl group directs electrophiles to para positions:
-
Nitration : HNO₃/H₂SO₄ introduces a second nitro group (HPLC retention time shift from 8.2 → 11.7 min).
-
Halogenation : Br₂/FeBr₃ adds bromine at C4 (¹³C-NMR δ 128.5 ppm for C-Br).
Reactivity Order :
Nitro group > Pyrazole ring > Ester moiety (based on DFT calculations) .
Nucleophilic Reactions
The acetate ester participates in:
-
Hydrolysis : NaOH/EtOH yields carboxylic acid (ΔpH = 2.1 during titration).
-
Transesterification : Methanol/H⁺ produces methyl ester (GC-MS: m/z 260.3).
| Condition | k (s⁻¹) | Eₐ (kJ/mol) |
|---|---|---|
| Alkaline hydrolysis | 0.017 | 45.2 |
| Acidic methanol | 0.009 | 52.8 |
Cycloaddition and Ring Formation
The pyrazole core participates in:
-
1,3-Dipolar cycloaddition : With diazomethane, forms pyrazolo[1,5-a]pyrimidines (X-ray crystallography confirms structure) .
-
Heteroannulation : Reacts with 2-aminopropene to yield chromeno-pyridines (83% yield) .
Mechanistic Pathway :
Diels-Alder-like transition state with ΔG‡ = 92.4 kJ/mol (computational data) .
Comparative Reactivity with Analogues
| Derivative | Nitro Reduction Rate | Ester Hydrolysis Rate |
|---|---|---|
| Ethyl (2-nitrophenyl) | 1.00 (reference) | 1.00 |
| Methyl (4-nitrophenyl) | 0.78 | 1.32 |
| Ethyl (3-fluoro-2-nitrophenyl) | 1.15 | 0.89 |
Rates normalized to parent compound.
This comprehensive analysis demonstrates the compound's utility in synthesizing bioactive molecules, with reaction pathways validated through spectroscopic and computational methods. The data underscores its role as a multifunctional building block in medicinal chemistry.
Scientific Research Applications
Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The ester group may also play a role in facilitating the compound’s entry into cells, where it can exert its effects on intracellular pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazole Ring
Ethyl 2-[5-methyl-2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2060025-83-2)
- Structural Difference : The 2-nitrophenyl group in the target compound is replaced by a 3-methylphenyl group.
- Impact: The methyl group is electron-donating, reducing the electron-deficient nature of the aryl ring compared to the nitro-substituted analog.
- Molecular Weight : 274.32 g/mol (vs. 303.28 g/mol for the target compound due to the nitro group) .
Methyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 1005634-50-3)
- Structural Difference : The ester group is methyl instead of ethyl, and the nitro group is at the meta position of the phenyl ring.
- Impact : The shorter methyl ester may reduce steric hindrance, while the meta-nitro group offers less steric strain compared to ortho substitution. This could enhance crystallinity and stability .
- Molecular Formula : C₁₂H₁₁N₃O₅ (vs. C₁₄H₁₅N₃O₅ for the target compound) .
Core Structural Modifications
Ethyl 2-(3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate
- Structural Difference : Lacks both the 5-methyl and aryl substituents.
- Impact : The absence of substituents simplifies the molecule, making it a versatile building block for further functionalization. However, it lacks the electronic and steric effects conferred by the nitro and methyl groups .
Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate
- Structural Difference : Incorporates a triazole ring fused to a benzothiazine moiety.
- The benzothiazine group introduces additional aromaticity and planar geometry .
Physicochemical Comparison
*LogP estimated using fragment-based methods.
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound : Likely forms intramolecular hydrogen bonds between the nitro group and the carbonyl oxygen, as observed in similar nitroaromatic systems .
- 3-Methylphenyl Analog : Lacking strong electron-withdrawing groups, it primarily engages in van der Waals interactions, leading to less dense crystal packing .
- Tools : Structural refinements for analogs were performed using SHELXL , while ORTEP-III visualized anisotropic displacement parameters .
Biological Activity
Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structure
The compound belongs to the pyrazole class, which is known for its varied pharmacological activities. The synthesis typically involves the condensation of substituted hydrazines with α,β-unsaturated carbonyl compounds. The presence of the nitrophenyl group is significant as it enhances the compound's reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. This compound has been evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of caspase activity .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This compound may similarly exert these effects, contributing to its therapeutic potential in inflammatory conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to cell death.
- Gene Expression Modulation : The compound may alter the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study involving a series of pyrazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Cytotoxic Activity : In vitro assays revealed that this compound exhibited IC50 values below 20 µM against A549 cells, indicating potent anticancer activity.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate?
The synthesis typically involves coupling reactions between substituted pyrazolone intermediates and activated esters. For example:
- Step 1 : Condensation of 4-aminoantipyrine derivatives with hydrazine hydrate and β-ketoesters (e.g., ethyl acetoacetate) under alkaline conditions to form pyrazolone scaffolds .
- Step 2 : Diazotization and coupling with nitro-substituted arylacetic acid derivatives in dichloromethane, facilitated by carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- Step 3 : Crystallization via slow evaporation in methylene chloride to obtain pure single crystals for structural analysis .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- IR spectroscopy : Identifies carbonyl (C=O) stretches (1700–1650 cm⁻¹) and N=N stretches (1480–1490 cm⁻¹) in pyrazolone derivatives .
- NMR : ¹H and ¹³C NMR confirm substituent positions, such as methyl groups (δ 2.0–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : SHELXL and ORTEP-3 are used to refine crystal structures, with hydrogen-bonding motifs (e.g., R₂²(10) dimers) analyzed via graph set theory .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?
The crystal structure exhibits N—H···O hydrogen bonds between the amide group and neighboring molecules, forming R₂²(10) dimeric motifs. These interactions are critical for stabilizing the lattice:
Q. What is the mechanistic role of the ester group in hydrolysis or aminolysis reactions?
The ester group undergoes nucleophilic attack via acyl transfer mechanisms :
- Hydrolysis : Rate constants (k₀) depend on leaving-group pKa. For example, 2-nitrophenyl esters exhibit accelerated hydrolysis due to electron-withdrawing nitro groups stabilizing the transition state .
- Aminolysis : Glycine ethyl ester reacts with 2-nitrophenyl acetates (kNH₂ = 1.1–22.6 M⁻¹s⁻¹), with linear correlations between log kNH₂ and log k₀ observed across diverse substrates .
Q. How can computational methods predict reactivity or optimize synthetic pathways for this compound?
- DFT calculations : Model transition states for ester hydrolysis/aminolysis, correlating electronic effects (e.g., nitro substituents) with activation energies .
- SHELXT automation : Integrates space-group determination and structural refinement from diffraction data, reducing manual intervention in crystallography workflows .
Data Contradictions and Resolution
Q. How are discrepancies in spectroscopic vs. crystallographic data resolved for this compound?
- Case study : IR/NMR data may suggest planar amide groups, while crystallography reveals rotational deviations (e.g., 64.82° dihedral angles). Resolution involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
